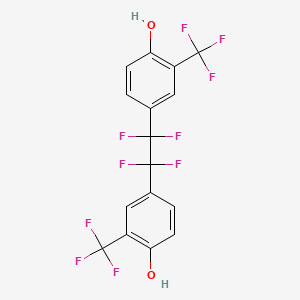
1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms and hydroxyl groups makes it a compound of interest in various scientific fields, including chemistry, biology, and materials science. The trifluoromethyl groups contribute to its stability and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-trifluoromethylbenzaldehyde and tetrafluoroethylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids or transition metal complexes.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of advanced materials, such as coatings and adhesives, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes, making it effective in various biological applications. The hydroxyl groups allow for the formation of hydrogen bonds with proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis-(4-hydroxyphenyl)-1,1,2,2-tetrafluoroethane: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
1,2-Bis-(4-hydroxy-3-methylphenyl)-1,1,2,2-tetrafluoroethane: Contains methyl groups instead of trifluoromethyl groups, affecting its stability and interactions.
Uniqueness
1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane is unique due to the presence of trifluoromethyl groups, which enhance its stability, reactivity, and ability to interact with biological molecules. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[1,1,2,2-tetrafluoro-2-[4-hydroxy-3-(trifluoromethyl)phenyl]ethyl]-2-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F10O2/c17-13(18,7-1-3-11(27)9(5-7)15(21,22)23)14(19,20)8-2-4-12(28)10(6-8)16(24,25)26/h1-6,27-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESBIIQOQXLQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C2=CC(=C(C=C2)O)C(F)(F)F)(F)F)(F)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














